Enhanced Drug-Like Physicochemical Profile: Lipophilicity Comparison with the 2-Phenyl Regioisomer
Selecting 5-Phenyl-1-benzofuran over its direct regioisomer, 2-phenylbenzofuran, is justified by a significant difference in lipophilicity. The 5-phenyl isomer exhibits a calculated logP of 4.18, which is considerably lower than the logP of 5.34 for the 2-phenyl isomer, a difference of 1.16 log units [1]. This lower lipophilicity is associated with a substantially reduced molecular volume (181.01 ų vs. 215.46 ų) and aligns with ideal drug-like property space (0 Lipinski violations), whereas the 2-phenyl isomer already presents 1 violation [1].
| Evidence Dimension | Lipophilicity (logP) and Molecular Volume |
|---|---|
| Target Compound Data | logP = 4.18; Molecular Volume = 181.01 ų; Lipinski Violations = 0 |
| Comparator Or Baseline | 2-Phenylbenzofuran (Comparator): logP = 5.34; Molecular Volume = 215.46 ų; Lipinski Violations = 1 |
| Quantified Difference | logP is 1.16 units lower; Molecular volume is 34.45 ų smaller |
| Conditions | In silico calculations (alogP) performed on the unsubstituted core scaffolds |
Why This Matters
Lower lipophilicity and zero Lipinski violations for the 5-phenyl isomer suggest superior developability, better aqueous solubility, and reduced promiscuous off-target binding compared to the more lipophilic 2-phenyl isomer, making it a superior starting scaffold for lead optimization.
- [1] Rizzo, S., et al. (2018). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Table 3: Structural properties of 2-phenylbenzofuran derivatives 1–12 and reference compounds. Molecules, 23(8), 1942. View Source
